

Physicochemical Profiling of 3-Phenyloctane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Octane, 3-phenyl-

CAS No.: 18335-15-4

Cat. No.: B093961

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Executive Summary

3-Phenyloctane (CAS: 18335-15-4) is a branched alkylbenzene characterized by a phenyl group attached to the C3 position of an octane chain. In drug development and industrial chemistry, it serves as a critical model for understanding the lipophilicity and metabolic fate of branched hydrophobic pharmacophores. Unlike its linear isomer (1-phenyloctane), the 3-phenyl isomer possesses a chiral center and a tertiary benzylic carbon, significantly altering its steric profile, metabolic susceptibility, and fluid dynamics.

This guide provides a rigorous analysis of its physicochemical properties, synthesis challenges, and biological relevance, specifically tailored for applications in surrogate fuel modeling and lipophilic drug design.

Chemical Identity & Structural Analysis^{[1][2][3]}

The molecule consists of a benzene ring substituted with a 1-ethylhexyl group.^[1] The presence of the phenyl group at C3 creates a chiral center, resulting in two enantiomers (R and S). In standard Friedel-Crafts synthesis, the product is typically a racemic mixture.

Table 1: Chemical Identity

Parameter	Detail
IUPAC Name	(1-Ethylhexyl)benzene; 3-Phenyloctane
CAS Number	18335-15-4
Molecular Formula	C ₁₄ H ₂₂
Molecular Weight	190.33 g/mol
SMILES	<chem>CCCCC(CC)C1=CC=CC=C1</chem>
InChIKey	XEYWPMIXBVMRLE-UHFFFAOYSA-N
Chirality	Yes (C3 position)

Physicochemical Properties[1][2][6][7][8][9]

The following data aggregates experimental values and high-confidence computational models (XLogP3) relevant for solubility and distribution profiling.

Table 2: Physicochemical Constants

Property	Value	Context/Notes
Physical State	Liquid	Colorless oil at room temperature.
Boiling Point	~245–255 °C	Estimated based on 1-phenyloctane (261°C) and branching effects [1].
Density	0.86 ± 0.02 g/mL	Typical for C14 alkylbenzenes [2].
LogP (Lipophilicity)	5.8	Highly lipophilic; indicates high BBB permeability potential but poor aqueous solubility [3].
Water Solubility	< 0.1 mg/L	Practically insoluble; requires surfactant or co-solvent (e.g., DMSO) for bioassays.
Refractive Index	~1.48	Consistent with aromatic hydrocarbon standards.

Scientific Insight: Lipophilicity & Bioavailability

With a LogP of 5.8, 3-phenyloctane falls outside the ideal "Rule of 5" space (LogP < 5) for oral bioavailability, suggesting rapid sequestration into adipose tissue in in vivo models. However, as a fragment in larger drug molecules, the 1-ethylhexylbenzene moiety provides significant hydrophobic binding energy.

Synthesis & Impurity Profile

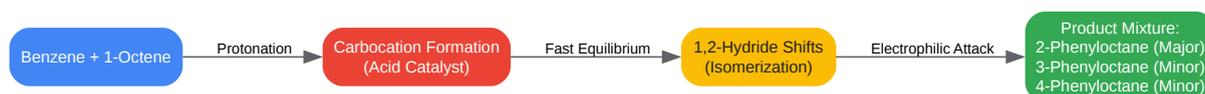
The synthesis of 3-phenyloctane is classically achieved via Friedel-Crafts Alkylation.[2] However, this method is non-selective, yielding a mixture of positional isomers (2-, 3-, and 4-phenyloctane) due to carbocation rearrangements.

Protocol: Acid-Catalyzed Alkylation

- Reagents: Benzene (Excess), 1-Octene (or 2-Octene), Lewis Acid Catalyst (AlCl₃, HF, or HZSM-5 Zeolite).

- Mechanism: Protonation of the alkene forms a carbocation. Hydride shifts occur rapidly, distributing the phenyl attachment along the internal carbons (C2, C3, C4).
- Purification: Fractional distillation is often insufficient due to overlapping boiling points. Preparative GC or HPLC is required for high-purity isolation of the 3-isomer.

Workflow Diagram: Synthesis & Isomerization



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Figure 1: The Friedel-Crafts alkylation pathway demonstrating the inevitability of positional isomers due to hydride shifts [4].

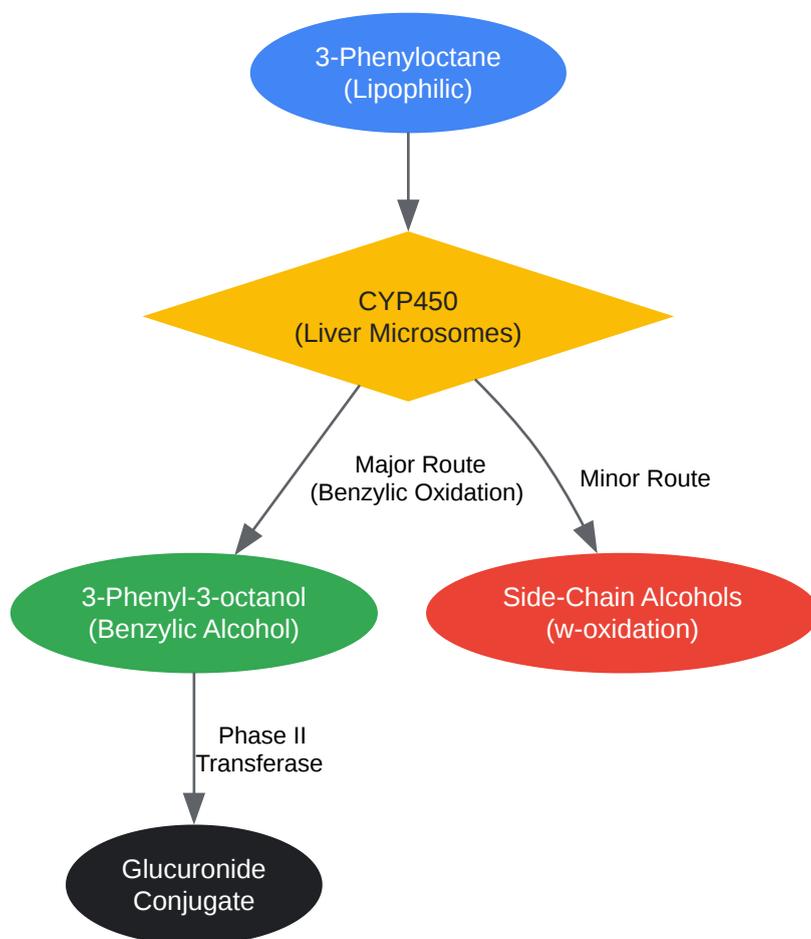
Metabolic Fate & Drug Development Relevance

In metabolic stability assays (e.g., Liver Microsomes), 3-phenyloctane undergoes Phase I oxidation. The benzylic position (C3) is the most reactive site due to the stability of the benzylic radical, despite steric hindrance from the ethyl group.

Metabolic Pathway

- Benzylic Hydroxylation: CYP450 enzymes introduce a hydroxyl group at C3.
- Side-Chain Oxidation:
 - oxidation at the terminal methyl groups (C8 or ethyl terminal) is a secondary pathway.
- Glucuronidation: The resulting alcohols are conjugated for excretion.

Metabolic Pathway Diagram



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Figure 2: Predicted metabolic trajectory. The tertiary benzylic position is the primary site of oxidative attack [5].

Analytical Characterization

For researchers verifying the identity of synthesized or purchased standards, the following spectral markers are diagnostic.

- ^1H NMR (CDCl_3 , 400 MHz):
 - 7.1–7.3 ppm (m, 5H): Aromatic protons.
 - 2.4–2.5 ppm (m, 1H): Benzylic methine proton (C3-H). This multiplet is distinct from the triplet found in 1-phenyloctane.

- 0.8–0.9 ppm (t, 6H): Terminal methyl groups (one from the ethyl branch, one from the pentyl chain).
- Mass Spectrometry (EI, 70 eV):
 - Molecular Ion:
190.
 - Base Peak: Typically
91 (Tropylium ion) or secondary benzylic fragments depending on rearrangement.

References

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